Benzyl (3-bromophenyl)carbamate
CAS No.: 361337-08-8
Cat. No.: VC8165157
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 361337-08-8 |
---|---|
Molecular Formula | C14H12BrNO2 |
Molecular Weight | 306.15 g/mol |
IUPAC Name | benzyl N-(3-bromophenyl)carbamate |
Standard InChI | InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Standard InChI Key | RKTXDGRJOLJFAG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
Benzyl (3-bromophenyl)carbamate is systematically named benzyl N-(3-bromophenyl)carbamate under IUPAC guidelines . The structure consists of a 3-bromophenyl group linked to a carbamate moiety, which is further esterified with a benzyl group. This arrangement confers both electrophilic (via the bromine atom) and nucleophilic (via the carbamate oxygen) reactivity, making it a valuable intermediate in organic synthesis.
Molecular Formula and Weight
The compound has a molecular formula of and a molecular weight of 322.16 g/mol . Its purity in commercial preparations is typically ≥95%, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Spectroscopic and Structural Data
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InChI:
InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence regioselectivity in substitution reactions.
Property | Value |
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CAS Number | 361337-08-8 |
Molecular Formula | |
Molecular Weight | 322.16 g/mol |
Purity | ≥95% |
IUPAC Name | Benzyl N-(3-bromophenyl)carbamate |
Synthesis and Reactivity
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically prepared via the reaction of 3-bromoaniline with benzyl chloroformate in the presence of a base such as pyridine . The carbamate group is installed through nucleophilic acyl substitution, with the benzyl ester acting as a protecting group for subsequent deprotection steps in drug synthesis.
Reactivity Profile
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Nucleophilic Substitution: The bromine atom facilitates aromatic substitution reactions, enabling the introduction of amino, hydroxyl, or alkyl groups at the meta position.
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Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate group hydrolyzes to yield 3-bromoaniline and benzyl alcohol, a reaction exploited in prodrug design .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
Benzyl (3-bromophenyl)carbamate is a precursor to kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, it has been used in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune disease therapeutics .
Role in Prodrug Development
The carbamate group enhances the bioavailability of amine-containing drugs by masking polar functional groups. Enzymatic cleavage in vivo releases the active drug molecule, as demonstrated in recent studies on anticoagulant agents .
Parameter | Specification |
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GHS Classification | Acute Toxicity (Category 4) |
Storage Conditions | 2–8°C in a dry environment |
Stability | Stable under inert atmosphere |
Recent Advances and Derivatives
Amino-Functionalized Derivatives
Benzyl [1-(3-bromophenyl)ethyl]carbamate (CAS 903556-58-1), a structural analog, has shown promise in peptide mimetics research . The addition of an ethylamine side chain enhances binding affinity to G-protein-coupled receptors (GPCRs).
Bromine-Substituted Variants
Compounds like Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) exhibit improved metabolic stability in preclinical models, highlighting the versatility of brominated carbamates in medicinal chemistry .
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